molecular formula C19H12BrN3O2S B2775600 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-11-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2775600
CAS RN: 377056-11-6
M. Wt: 426.29
InChI Key: BUDGHLDPIRDQJG-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O2S and its molecular weight is 426.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Therapeutic Potential

  • The synthesis of derivatives similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile has been achieved, with in vitro anti-tumor evaluation against MCF-7 (breast carcinoma) cell line showing good anti-tumor activities. Some compounds demonstrated significant activities against breast carcinoma. Additionally, these compounds exhibited excellent NO, H2O2, DPPH, and superoxide radical scavenger properties, alongside moderate anti-diabetic and anti-inflammatory activities (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Cytotoxic Potency and SAR

  • A study on acrylonitriles substituted with triazoles or benzimidazoles at position 2 and with various substituted rings at position 3 tested their in vitro cytotoxic potency on human cancer cell lines. The structure-activity relationships indicated sensitivity to substituents, with compounds containing a 5-nitrothiophen-2-yl ring at position 3 showing potent cytotoxic activities. These compounds induced delayed cell death characterized by apoptosis, suggesting a promising avenue for cancer therapy development (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Spasmolytic Activities

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGHLDPIRDQJG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

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